Tetradecyl 3-amino-2-butenoate
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Overview
Description
Tetradecyl 3-amino-2-butenoate is an organic compound with the molecular formula C18H35NO2 It is a derivative of 3-amino-2-butenoic acid, where the hydrogen atom of the carboxyl group is replaced by a tetradecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 3-amino-2-butenoate typically involves the esterification of 3-amino-2-butenoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 3-amino-2-butenoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The double bond in the butenoate moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated tetradecyl butanoate derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry
In chemistry, tetradecyl 3-amino-2-butenoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between amino acids and lipid chains. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.
Medicine
This compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of tetradecyl 3-amino-2-butenoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the tetradecyl chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetradecyl 3-amino-2-butenoate: Unique due to its specific structure and properties.
Tetradecyl 3-amino-2-butanoate: Similar but lacks the double bond in the butenoate moiety.
Hexadecyl 3-amino-2-butenoate: Similar but with a longer alkyl chain.
Uniqueness
This compound stands out due to the presence of both an amino group and a double bond in the butenoate moiety
Properties
CAS No. |
85392-45-6 |
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Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
tetradecyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h16H,3-15,19H2,1-2H3/b17-16- |
InChI Key |
CYQRNPRRACEWDZ-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C(/C)\N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=C(C)N |
Origin of Product |
United States |
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